
N1-(phthalazin-1-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(phthalazin-1-yl)propane-1,3-diamine, commonly known as PPD, is a chemical compound that has a wide range of applications in scientific research. PPD is a diamine derivative of phthalazine, a heterocyclic compound that contains two nitrogen atoms in its ring structure. PPD is a white or off-white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of PPD is based on its ability to chelate metal ions and form stable complexes. PPD contains two amino groups that can coordinate with metal ions, leading to the formation of a complex that has unique optical and electronic properties. The fluorescence of PPD is quenched in the presence of metal ions, making it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Biochemical and Physiological Effects:
PPD has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the use of PPD in biological systems requires careful consideration of its potential interactions with other molecules and its ability to interfere with cellular processes.
実験室実験の利点と制限
The advantages of using PPD in lab experiments include its high sensitivity and selectivity for metal ions, its ability to form stable complexes, and its ease of use in a variety of experimental systems. However, the limitations of using PPD include its potential toxicity to cells and its potential interactions with other molecules in biological systems.
将来の方向性
There are several future directions for the use of PPD in scientific research. One potential area of research is the development of new metal complexes that have unique optical and electronic properties for use in catalysis and materials science. Another area of research is the use of PPD as a fluorescent probe for the detection of metal ions in environmental samples such as water and soil. Finally, the use of PPD as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents is an area of research that has significant potential for future applications.
合成法
PPD can be synthesized by reacting phthalic anhydride with hydrazine hydrate to form phthalazine, which is then reacted with 1,3-diaminopropane to form PPD. The synthesis of PPD is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a pure product.
科学的研究の応用
PPD has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. PPD can also be used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science. In addition, PPD has been used as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents.
特性
IUPAC Name |
N'-phthalazin-1-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHYUWXNEQOXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(phthalazin-1-yl)propane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


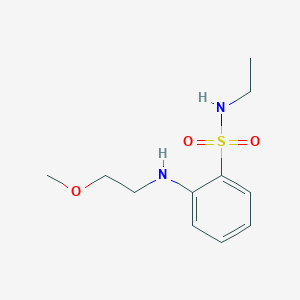
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
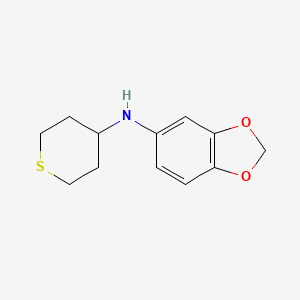
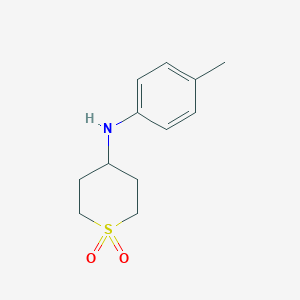
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
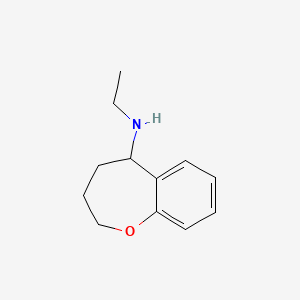
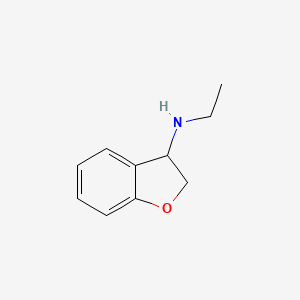
![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
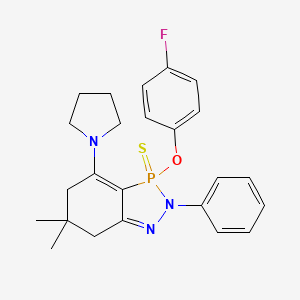

![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)